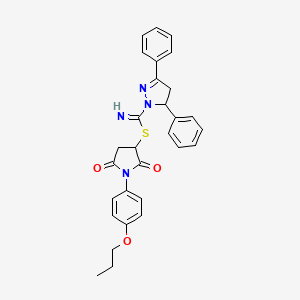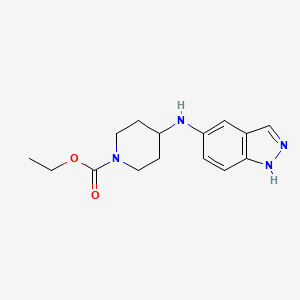
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide, also known as CX-5461, is a small molecule compound that has gained significant attention in scientific research due to its potential as a novel anticancer agent. CX-5461 is a selective inhibitor of RNA polymerase I that suppresses ribosomal RNA synthesis, leading to nucleolar stress and cell death in cancer cells.
Applications De Recherche Scientifique
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide has shown promising results in preclinical studies as a potential anticancer agent. It has been shown to selectively target cancer cells with high levels of ribosomal RNA synthesis, such as those with mutations in the TP53 tumor suppressor gene. This compound has been tested in a variety of cancer cell lines and animal models, including breast, ovarian, and pancreatic cancer. It has also been shown to sensitize cancer cells to other anticancer agents, such as cisplatin and doxorubicin.
Mécanisme D'action
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide selectively inhibits RNA polymerase I, the enzyme responsible for ribosomal RNA synthesis. This leads to nucleolar stress and activation of the p53 pathway, ultimately leading to cell death in cancer cells. This compound has been shown to have minimal effects on normal cells, making it a promising anticancer agent with reduced toxicity.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis B virus and the growth of the malaria parasite. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide has several advantages for lab experiments. It is commercially available and has been optimized for large-scale production. It has been extensively tested in preclinical studies and has shown promising results as a potential anticancer agent. However, there are also limitations to using this compound in lab experiments. It is a small molecule compound that may have limited efficacy in vivo due to poor pharmacokinetic properties. It may also have off-target effects that need to be carefully evaluated.
Orientations Futures
There are several future directions for research on N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide. One area of focus is optimizing its pharmacokinetic properties to improve its efficacy in vivo. Another area of focus is identifying biomarkers to predict which cancer patients are most likely to benefit from this compound treatment. Additionally, there is interest in combining this compound with other anticancer agents to enhance its efficacy. Finally, there is potential for this compound to be used in the treatment of other diseases, such as viral infections and inflammatory disorders.
Conclusion:
This compound is a small molecule compound that has shown promising results as a potential anticancer agent. Its selective inhibition of RNA polymerase I leads to nucleolar stress and cell death in cancer cells, while having minimal effects on normal cells. This compound has also shown other biochemical and physiological effects, such as inhibiting viral replication and reducing inflammation. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound, including optimizing its pharmacokinetic properties and identifying biomarkers for patient selection.
Méthodes De Synthèse
The synthesis of N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide involves the reaction of ethyl 2-bromoacetate with cyclohexanone to form ethyl 2-cyclohexylacetoacetate. This intermediate is then reacted with 2-ethoxyaniline to form N~1~-(2-ethoxyphenyl)-2-cyclohexylacetamide. Finally, the amide group is methylated using methyl iodide to yield this compound. The synthesis of this compound has been optimized for large-scale production, and the compound is now commercially available.
Propriétés
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-21-16-12-8-7-11-15(16)18-17(20)13-19(2)14-9-5-4-6-10-14/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHFDSZPOCRTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5003056.png)
![phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B5003063.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5003065.png)
![4-(2-chloro-5-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5003080.png)
![4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5003088.png)

![1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5003102.png)

amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5003116.png)
![{4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5003127.png)

![3-[4-(1-piperidinylsulfonyl)phenoxy]benzoic acid](/img/structure/B5003135.png)
![9-[3-(2-nitrophenoxy)propyl]-9H-carbazole](/img/structure/B5003156.png)
![1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one](/img/structure/B5003158.png)